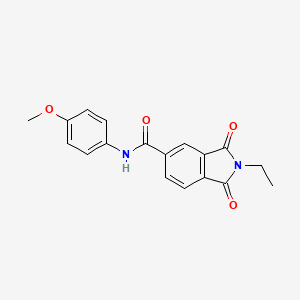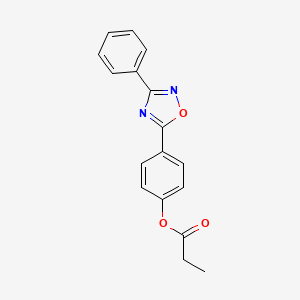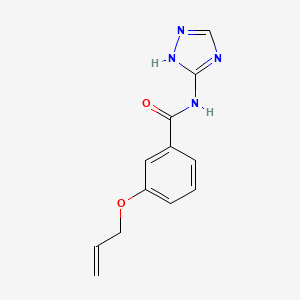
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EMID-10, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising therapeutic target for cancer treatment.
Mechanism of Action
The MDM2 protein is a negative regulator of p53, which is a key player in the regulation of cell cycle and apoptosis. MDM2 binds to p53 and promotes its degradation, thereby inhibiting its activity. 2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of various genes involved in cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high binding affinity for MDM2, with a dissociation constant of 0.13 μM. It has also been shown to be highly selective for MDM2 over other proteins, including MDMX and p300. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells in a dose-dependent manner, with IC50 values ranging from 0.2 to 1.5 μM. In vivo studies in mouse models have shown that this compound inhibits tumor growth and prolongs survival.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for MDM2 over other proteins. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potent inhibitory activity against the MDM2-p53 interaction, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively low stability, which can lead to degradation and loss of activity over time.
Future Directions
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has shown significant potential as a therapeutic agent for cancer treatment. Future research could focus on the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and reduce toxicity. Another direction could be the development of combination therapies that target multiple pathways involved in cancer development and progression. Furthermore, this compound could be used as a tool compound to study the role of the MDM2-p53 interaction in other diseases, such as neurodegenerative disorders and viral infections.
Scientific Research Applications
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, which leads to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 triggers a cascade of events that ultimately leads to cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-20-17(22)14-9-4-11(10-15(14)18(20)23)16(21)19-12-5-7-13(24-2)8-6-12/h4-10H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHKIVKAOBXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406170.png)

![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406203.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4406222.png)
![2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B4406226.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406234.png)
![4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406240.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406256.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)
![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)